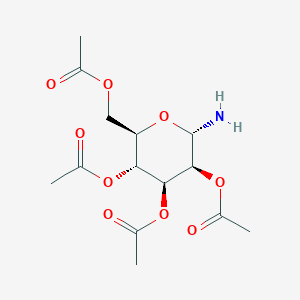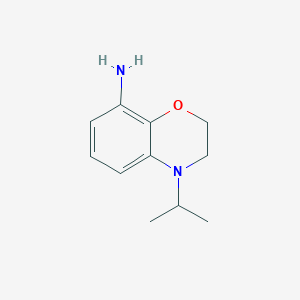
4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine is a heterocyclic compound that belongs to the benzoxazine family
Preparation Methods
The synthesis of 4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine can be achieved through several synthetic routes. One common method involves the Buchwald-Hartwig cross-coupling reaction between substituted bromobenzenes and various 1,4-benzoxazines. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . Another approach involves a cascade hydrogenation and reductive amination one-pot reaction, which simplifies the synthesis process and improves yield .
Chemical Reactions Analysis
4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazine ring. Common reagents include halides and alkoxides.
Hydrogenation: Hydrogenation reactions can reduce double bonds within the compound, typically using hydrogen gas and a metal catalyst like palladium on carbon.
Scientific Research Applications
4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit angiogenesis by targeting thrombin and integrin pathways . Additionally, it can downregulate hypoxia-induced genes, which contributes to its anticancer properties .
Comparison with Similar Compounds
4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine can be compared with other benzoxazine derivatives, such as:
2,3-Dihydro-1,4-benzoxazine: Similar in structure but lacks the propan-2-yl group, which may affect its chemical properties and biological activities.
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Contains additional functional groups that enhance its solubility and reactivity.
1,4-Dihydro-3H-2-benzopyran-3-one: Another heterocyclic compound with different ring structures and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine |
InChI |
InChI=1S/C11H16N2O/c1-8(2)13-6-7-14-11-9(12)4-3-5-10(11)13/h3-5,8H,6-7,12H2,1-2H3 |
InChI Key |
YYLANLRDXVSARY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCOC2=C(C=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,10R,16S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14806014.png)
![3-chloro-N'-[(2-chlorophenyl)carbonyl]-6-methoxy-1-benzothiophene-2-carbohydrazide](/img/structure/B14806022.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14806025.png)

![2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol](/img/structure/B14806056.png)
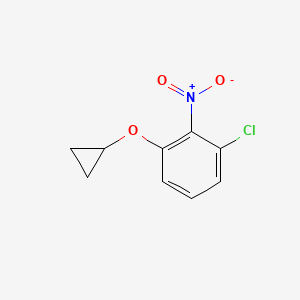

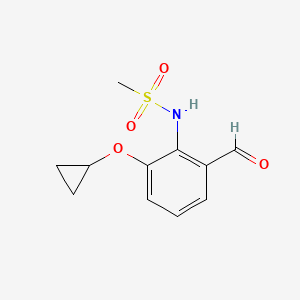
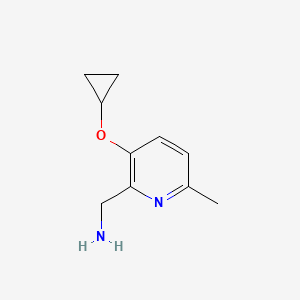
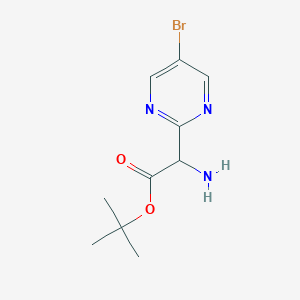
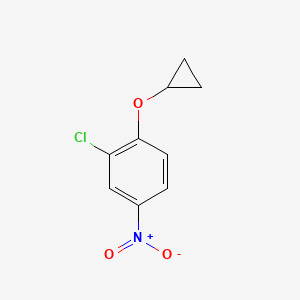
![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14806103.png)
![2-(4-bromo-2-chlorophenoxy)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}acetamide](/img/structure/B14806107.png)
